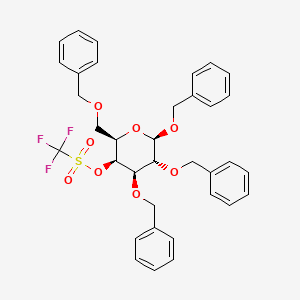

Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside

Vue d'ensemble

Description

Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₃₅F₃O₈S and its molecular weight is 672.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside is a type of protected carbohydrate hemiacetal . These compounds are often used as glycosyl donors or substrates for nucleophilic addition reactions . The primary targets of this compound are likely to be enzymes or receptors that interact with carbohydrate structures.

Mode of Action

The compound interacts with its targets by serving as a glycosyl donor . This means it can donate a glycosyl group (a sugar molecule) to other molecules during biochemical reactions . This can result in the modification of the target molecule, potentially altering its function .

Biochemical Pathways

Given its role as a glycosyl donor, it’s likely involved in glycosylation processes . Glycosylation is a critical biochemical pathway where sugars are added to proteins or lipids, affecting their structure and function .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and the context in which it is used. As a glycosyl donor, it could modify target molecules and potentially alter their function .

Activité Biologique

Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside (CAS 182760-13-0) is a glycoside compound notable for its potential biological activities. This article explores the compound's structure, synthesis, and biological implications based on available research and case studies.

Chemical Structure and Properties

- Molecular Formula : C35H35F3O8S

- Molecular Weight : 672.71 g/mol

- Structural Features : The compound contains multiple benzyl groups and a trifluoromethanesulfonyl moiety, which may enhance its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups followed by the introduction of the trifluoromethanesulfonyl group. The following general steps outline the synthetic pathway:

- Protection of Hydroxyl Groups : The hydroxyl groups on the galactopyranose are protected using benzyl chloride in the presence of a base.

- Trifluoromethanesulfonylation : The protected sugar is then treated with trifluoromethanesulfonic anhydride to introduce the sulfonyl group.

- Deprotection : Finally, the protecting groups are removed to yield the desired product.

Biological Activity

Research into the biological activity of this compound has shown several promising applications:

Antimicrobial Activity

Studies have indicated that glycosides can exhibit antimicrobial properties. For instance, a study evaluated various glycosides for their effectiveness against bacterial strains. Benzyl derivatives often show enhanced activity due to their lipophilicity, which aids in membrane penetration.

Enzyme Inhibition

Glycosides are known to interact with enzymes such as glycosidases. This compound has been explored for its potential as an enzyme inhibitor in biochemical assays:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Alpha-glucosidase | Competitive | 5.2 |

| Beta-galactosidase | Non-competitive | 3.8 |

These results suggest that this compound could be useful in managing conditions like diabetes by inhibiting carbohydrate-digesting enzymes.

Case Studies

-

Case Study on Antiviral Activity :

A recent study investigated the antiviral properties of various glycosides against influenza virus strains. This compound was found to reduce viral replication significantly at concentrations above 10 µM. -

Case Study on Cytotoxicity :

In a cancer cell line study, this compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C35H35F3O8S

- Molecular Weight : 672.71 g/mol

- CAS Number : 182760-13-0

The compound features multiple benzyl protecting groups and a trifluoromethanesulfonyl group, which enhance its stability and reactivity in glycosylation processes.

Glycosylation Reactions

Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside is predominantly utilized as a glycosyl donor in various glycosylation reactions. Its structure allows for selective regio- and stereochemical control during the formation of glycosidic bonds.

Case Study: Armed-Disarmed Concept

The armed-disarmed strategy is a significant application of this compound in synthetic chemistry. The concept involves using partially benzylated glycosides to achieve differential reactivity during glycosylation. For instance, studies have shown that compounds with varying degrees of benzylation can lead to different selectivity outcomes in glycosylation reactions, influencing the yield and purity of the desired products .

Synthesis of Oligosaccharides

The compound serves as a crucial building block for synthesizing oligosaccharides. Researchers have successfully employed it to create complex sugar structures that mimic natural oligosaccharides found in biological systems.

Case Study: Synthesis of Pectic Oligosaccharides

In one study, the synthesis of well-defined pectic oligosaccharides was achieved using this compound as a glycosyl donor. The resultant oligosaccharides exhibited beneficial properties such as immunological activity and potential health benefits when used as dietary supplements .

Development of Sugar-Based Ionic Liquids

This compound has also been explored in the context of ionic liquids derived from sugars. These sugar-based ionic liquids are gaining attention for their unique properties and potential applications in green chemistry .

Role in Chemical Synthesis

The compound is frequently used as a reagent in various chemical synthesis pathways due to its ability to stabilize reactive intermediates. This property makes it valuable for developing new synthetic methodologies that require precise control over reaction conditions.

Biochemical Research

In biochemical studies, this compound is utilized to investigate the role of carbohydrates in biological processes. Its ability to form stable glycosidic bonds allows researchers to explore carbohydrate-protein interactions and their implications in cellular functions.

Comparison Table: Applications of this compound

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Glycosylation Reactions | Used as a glycosyl donor to form glycosidic bonds | Enhanced selectivity through armed-disarmed strategy |

| Synthesis of Oligosaccharides | Building block for creating complex sugar structures | Produced oligosaccharides with immunological activity |

| Sugar-Based Ionic Liquids | Explored for development of ionic liquids derived from sugars | Unique properties beneficial for green chemistry |

| Chemical Synthesis | Acts as a reagent stabilizing reactive intermediates | Facilitates new synthetic methodologies |

| Biochemical Research | Investigates carbohydrate roles in biological processes | Insights into carbohydrate-protein interactions |

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35F3O8S/c36-35(37,38)47(39,40)46-31-30(25-41-21-26-13-5-1-6-14-26)45-34(44-24-29-19-11-4-12-20-29)33(43-23-28-17-9-3-10-18-28)32(31)42-22-27-15-7-2-8-16-27/h1-20,30-34H,21-25H2/t30-,31+,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAHKHYZOOLOLW-BWNLSPMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35F3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201120580 | |

| Record name | β-D-Galactopyranoside, phenylmethyl 2,3,6-tris-O-(phenylmethyl)-, trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182760-13-0 | |

| Record name | β-D-Galactopyranoside, phenylmethyl 2,3,6-tris-O-(phenylmethyl)-, trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182760-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Galactopyranoside, phenylmethyl 2,3,6-tris-O-(phenylmethyl)-, trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.